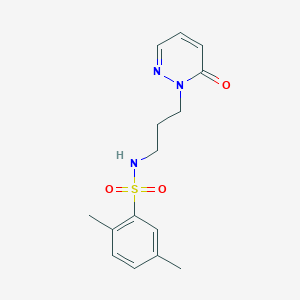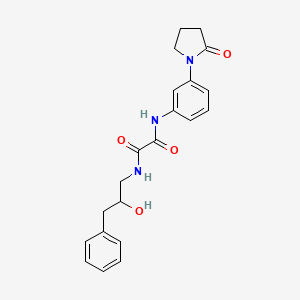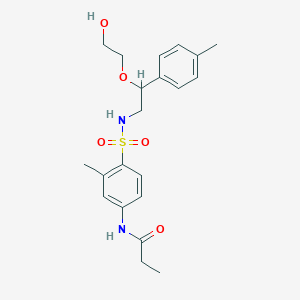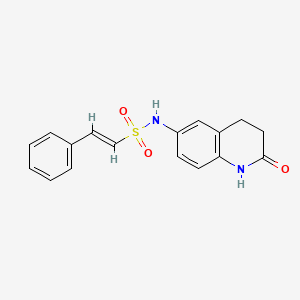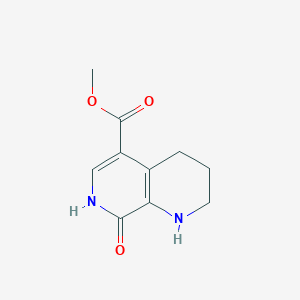
Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is a chemical compound belonging to the class of naphthyridines, which are heterocyclic aromatic organic compounds. This compound features a fused pyridine and pyrrole ring system, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 2,3,4,7-tetrahydro-1H-1,7-naphthyridine derivatives, under acidic or basic conditions.
Industrial Production Methods: Large-scale production often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines and alcohols.
Substitution Products: Derivatives with different functional groups, such as halogenated or alkylated naphthyridines.
Wirkmechanismus
Target of Action
The primary targets of Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate are currently unknown. This compound belongs to the 1,5-naphthyridines class of molecules, which are known to exhibit a variety of biological activities
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Given the diverse biological activities of 1,5-naphthyridines, it’s likely that this compound could have multiple effects at the molecular and cellular levels .
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of diverse chemical entities.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Indole Derivatives: These compounds share structural similarities with naphthyridines and are known for their biological activity.
Quinoline Derivatives: Another class of heterocyclic compounds with similar applications in chemistry and medicine.
Isoquinoline Derivatives: These compounds are structurally related to naphthyridines and have been studied for their pharmacological properties.
Eigenschaften
IUPAC Name |
methyl 8-oxo-2,3,4,7-tetrahydro-1H-1,7-naphthyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-9(13)8-6(7)3-2-4-11-8/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGVQZMVLOQSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C2=C1CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)
![N,N-bis(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2815603.png)
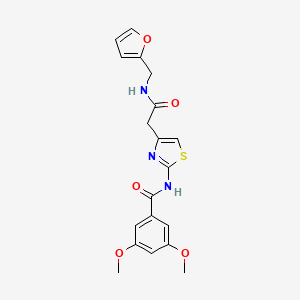
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B2815606.png)
![N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2815608.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2815609.png)
![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

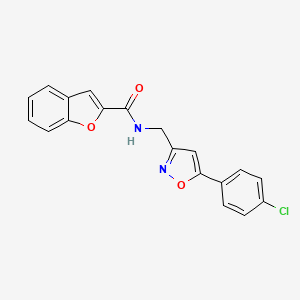
![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)
